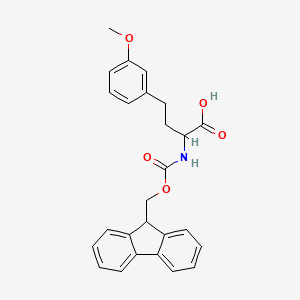
(R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxy-phenyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-3-methoxy-L-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. The compound’s full chemical name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(3-methoxyphenyl)butanoic acid. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-methoxy-L-homophenylalanine typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dioxane .
Industrial Production Methods
Industrial production methods for Fmoc-3-methoxy-L-homophenylalanine are similar to laboratory synthesis but on a larger scale. The process involves the same protection reaction, but with optimized conditions for higher yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-3-methoxy-L-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like piperidine for deprotection of the Fmoc group .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl group yields an alcohol derivative .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-3-methoxy-L-homophenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protecting group allows for selective deprotection and coupling reactions, making it valuable in solid-phase peptide synthesis .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides to investigate the effects of specific amino acid modifications on biological activity .
Medicine
In medicine, Fmoc-3-methoxy-L-homophenylalanine is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance stability, bioavailability, and target specificity .
Industry
Industrially, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, diagnostics, and biotechnology .
Mecanismo De Acción
The mechanism of action of Fmoc-3-methoxy-L-homophenylalanine involves its incorporation into peptides during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. Upon deprotection, the amino group can participate in further coupling reactions to form peptide bonds. The methoxy group can also influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-L-homophenylalanine: Similar structure but lacks the methoxy group.
Fmoc-3-hydroxy-L-homophenylalanine: Similar structure but has a hydroxyl group instead of a methoxy group.
Fmoc-4-methoxy-L-homophenylalanine: Similar structure but the methoxy group is positioned differently.
Uniqueness
Fmoc-3-methoxy-L-homophenylalanine is unique due to the presence of the methoxy group at the 3-position, which can influence its chemical reactivity and interactions. This makes it a valuable tool in peptide synthesis and modification .
Propiedades
Fórmula molecular |
C26H25NO5 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-18-8-6-7-17(15-18)13-14-24(25(28)29)27-26(30)32-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-12,15,23-24H,13-14,16H2,1H3,(H,27,30)(H,28,29) |
Clave InChI |
RPVNNQLYFQJIOS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
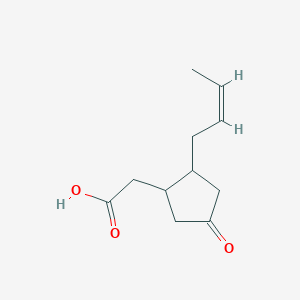
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)
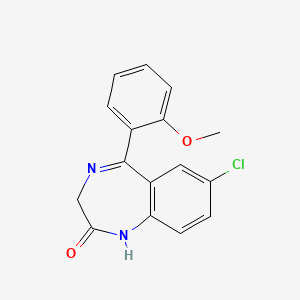

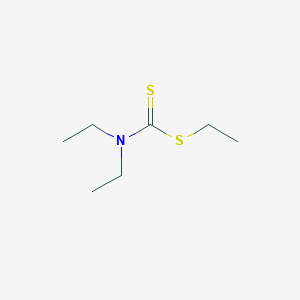

![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)

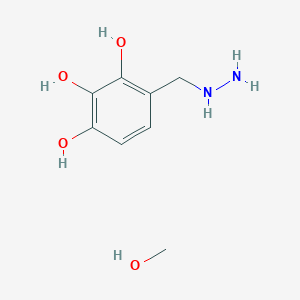

![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
